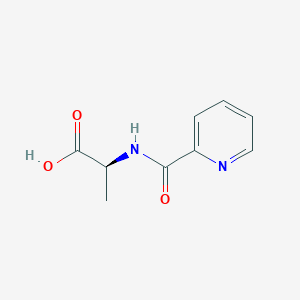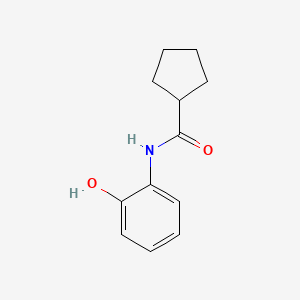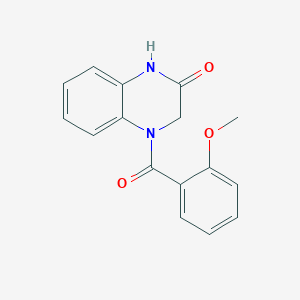![molecular formula C15H16N2O3 B7536525 Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536525.png)
Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone, also known as FHPI, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone inhibits CK2 by binding to the ATP-binding site of the kinase. This prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes. Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been shown to be a potent inhibitor of CK2, with an IC50 value of approximately 0.5 μM.
Biochemical and Physiological Effects
Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone inhibits the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone is its specificity for CK2. Unlike other protein kinase inhibitors, Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone does not inhibit other kinases, making it a valuable tool for studying the role of CK2 in various cellular processes. However, Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has some limitations for lab experiments. It is a relatively small molecule, which may limit its bioavailability in vivo. In addition, Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Future Directions
For research on Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone include the development of more potent and selective inhibitors of CK2, as well as the investigation of its potential as an anti-metastatic agent. In addition, further studies are needed to determine the pharmacokinetics and toxicity of Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone in vivo, which will be crucial for its translation into clinical use.
Conclusion
In conclusion, Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone is a small molecule inhibitor that has been widely used in scientific research as a potent inhibitor of CK2. It has shown promising results in preclinical studies, suggesting that it may have potential as a cancer therapy. Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion. While Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has some limitations for lab experiments, it remains a valuable tool for studying the role of CK2 in various cellular processes.
Synthesis Methods
The synthesis of Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone involves a series of chemical reactions, including the condensation of 2-hydroxybenzaldehyde with piperazine, followed by the reaction with furan-3-carboxylic acid. The final product is obtained by the addition of methanesulfonyl chloride and triethylamine. The overall yield of the synthesis is approximately 25%, and the purity of the final product can be increased by recrystallization.
Scientific Research Applications
Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been widely used in scientific research as a potent inhibitor of CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Overexpression of CK2 has been linked to the development of various cancers, making it a promising target for cancer therapy.
properties
IUPAC Name |
furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14-4-2-1-3-13(14)16-6-8-17(9-7-16)15(19)12-5-10-20-11-12/h1-5,10-11,18H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYXVYQWNBZLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536444.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7536462.png)
![N-(3-acetamidophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B7536470.png)

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-pyridin-2-ylacetamide](/img/structure/B7536478.png)
![2-(5-oxo-4-phenyltetrazol-1-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide](/img/structure/B7536488.png)
![3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]quinazolin-4-one](/img/structure/B7536489.png)


![4-[3-(Dimethylamino)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7536514.png)
![2,3,4-trifluoro-N-[[4-(2,2,2-trifluoroethoxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7536521.png)

![(2R)-3-methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7536535.png)
![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7536548.png)